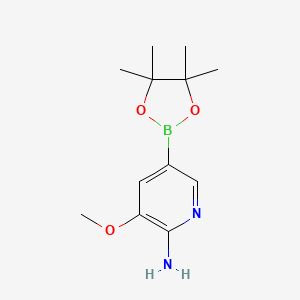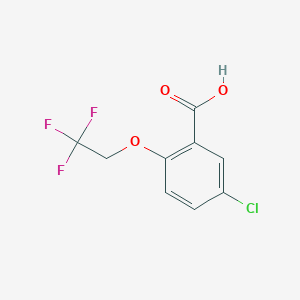
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid
Descripción general
Descripción
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).
Procedure: The 5-chloro-2-hydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) in methanol can be used.
Esterification: Catalysts like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are commonly employed.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether are used.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid.
Esterification: Esters like methyl 5-chloro-2-(2,2,2-trifluoroethoxy)benzoate.
Reduction: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro group may participate in specific binding interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the trifluoroethoxy group, making it less lipophilic.
2-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the chloro group, affecting its binding properties.
5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but with a bromo group instead of chloro, which can alter its reactivity and biological activity.
Uniqueness
5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of its chloro and trifluoroethoxy groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMJKMPOLTZCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)
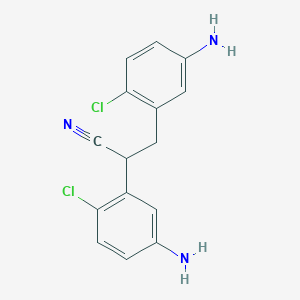
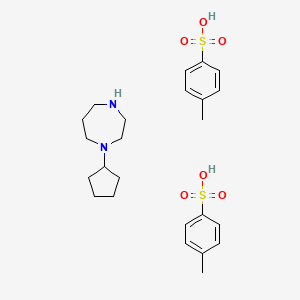
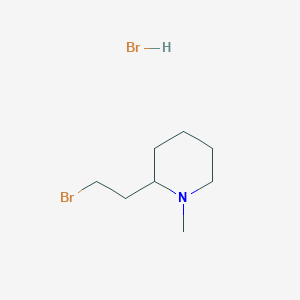

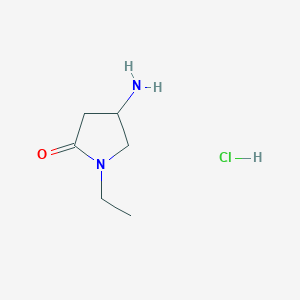
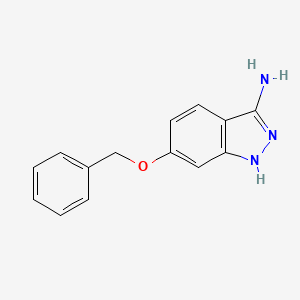
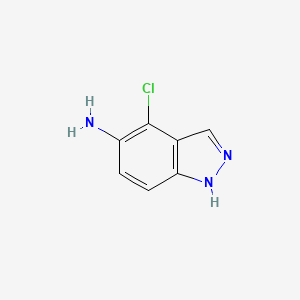

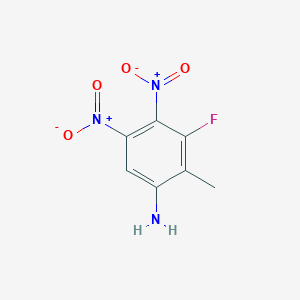
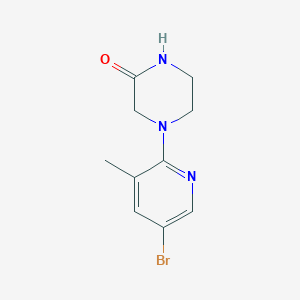
![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)
